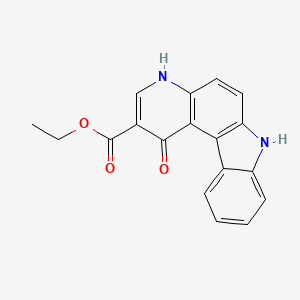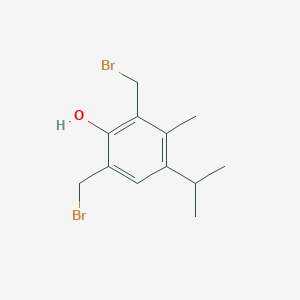
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is an organic compound that belongs to the class of bromomethylated phenols. This compound is characterized by the presence of two bromomethyl groups attached to a phenolic ring, which also contains a methyl group and an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol typically involves the bromination of 3-methyl-4-(propan-2-yl)phenol. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the methyl groups at the 2 and 6 positions of the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include methylated phenols.
Scientific Research Applications
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromomethylphenol: Lacks the methyl and isopropyl groups, making it less sterically hindered.
2,6-Bis(chloromethyl)-3-methyl-4-(propan-2-yl)phenol: Contains chlorine instead of bromine, leading to different reactivity and properties.
2,6-Bis(bromomethyl)-4-(propan-2-yl)phenol: Lacks the methyl group, affecting its chemical behavior.
Uniqueness
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is unique due to the presence of both bromomethyl groups and the combination of methyl and isopropyl groups on the phenolic ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
116061-07-5 |
|---|---|
Molecular Formula |
C12H16Br2O |
Molecular Weight |
336.06 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-3-methyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H16Br2O/c1-7(2)10-4-9(5-13)12(15)11(6-14)8(10)3/h4,7,15H,5-6H2,1-3H3 |
InChI Key |
USPZVBGBMUEXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CBr)O)CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


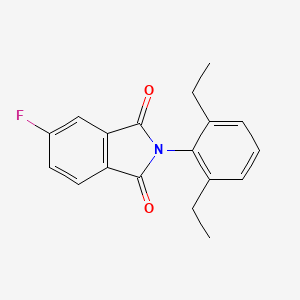
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
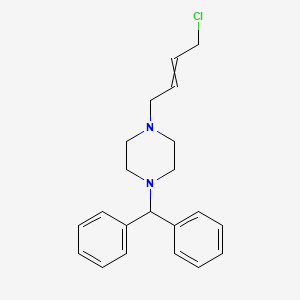

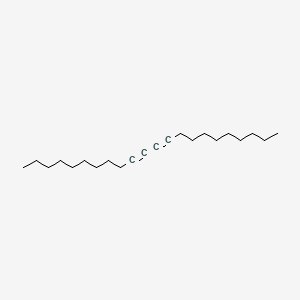
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
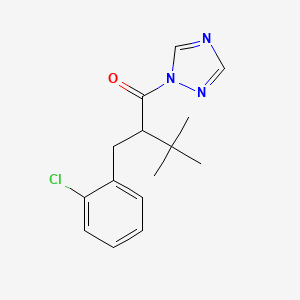
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
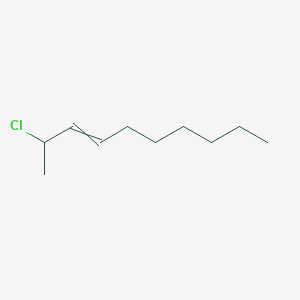
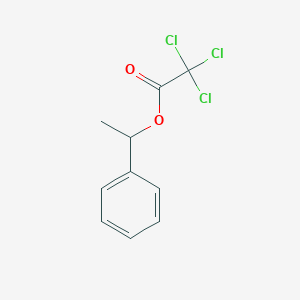
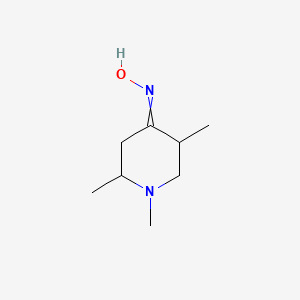
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)

